N-(3-{[2-(4-methoxyphenoxy)acetyl]amino}phenyl)pentanamide
Overview
Description
N-(3-{[2-(4-methoxyphenoxy)acetyl]amino}phenyl)pentanamide, also known as MPAPA, is a compound that has been widely studied for its potential use in scientific research.
Mechanism of Action
N-(3-{[2-(4-methoxyphenoxy)acetyl]amino}phenyl)pentanamide inhibits CK2 by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, which leads to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit cell growth and induce apoptosis in cancer cells, and to reduce inflammation in animal models of inflammatory diseases. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-{[2-(4-methoxyphenoxy)acetyl]amino}phenyl)pentanamide in lab experiments is its selectivity for CK2. This allows researchers to study the specific role of this protein kinase in various biological processes. However, one limitation of using this compound is its relatively low potency compared to other CK2 inhibitors. This can make it difficult to achieve complete inhibition of CK2 activity in some experiments.
Future Directions
There are several future directions for research on N-(3-{[2-(4-methoxyphenoxy)acetyl]amino}phenyl)pentanamide. One area of interest is the development of more potent CK2 inhibitors based on the structure of this compound. Another area of interest is the study of the role of CK2 in various diseases, including cancer, inflammation, and neurodegenerative diseases. Additionally, this compound could be used as a tool compound to study the downstream effects of CK2 inhibition on various signaling pathways.
Scientific Research Applications
N-(3-{[2-(4-methoxyphenoxy)acetyl]amino}phenyl)pentanamide has been studied for its potential use as a tool compound in scientific research. It has been shown to selectively inhibit the activity of the protein kinase CK2, which is involved in a variety of cellular processes, including cell growth and proliferation, DNA repair, and apoptosis. By selectively inhibiting CK2, this compound can be used to study the role of this protein kinase in various biological processes.
properties
IUPAC Name |
N-[3-[[2-(4-methoxyphenoxy)acetyl]amino]phenyl]pentanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c1-3-4-8-19(23)21-15-6-5-7-16(13-15)22-20(24)14-26-18-11-9-17(25-2)10-12-18/h5-7,9-13H,3-4,8,14H2,1-2H3,(H,21,23)(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVHBVGTANXMKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC(=CC=C1)NC(=O)COC2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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